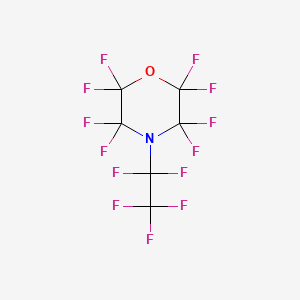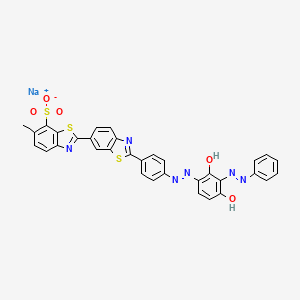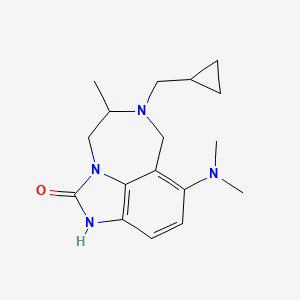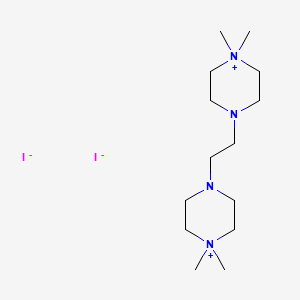
Piperazinium, 4,4'-ethylenebis(1,1-dimethyl-, diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazinium, 4,4’-ethylenebis(1,1-dimethyl-, diiodide) is a chemical compound with the molecular formula C14H32N4I2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its applications in various fields, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Piperazinium, 4,4’-ethylenebis(1,1-dimethyl-, diiodide) typically involves the reaction of piperazine with ethylene dibromide, followed by methylation and subsequent iodination. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a highly pure form.
Types of Reactions:
Oxidation: Piperazinium, 4,4’-ethylenebis(1,1-dimethyl-, diiodide) can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in substitution reactions, where one of the iodide ions is replaced by another nucleophile, such as a hydroxide ion or an amine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions.
Substitution: Nucleophiles like hydroxide ions, amines; reactions may be performed in polar solvents like water or alcohols.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted piperazinium compounds.
Scientific Research Applications
Piperazinium, 4,4’-ethylenebis(1,1-dimethyl-, diiodide) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Piperazinium, 4,4’-ethylenebis(1,1-dimethyl-, diiodide) involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, leading to changes in their activity or function. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Comparison with Similar Compounds
- Piperazine-1,4-diium iodide
- 1,1-Dimethyl-4-phenylpiperazinium iodide
Comparison: Piperazinium, 4,4’-ethylenebis(1,1-dimethyl-, diiodide) is unique due to its specific structure, which includes two piperazine rings connected by an ethylene bridge and methyl groups on the nitrogen atoms. This structure imparts distinct chemical and physical properties compared to other similar compounds. For instance, its iodide ions make it more reactive in substitution reactions compared to other piperazine derivatives that may contain different counterions.
Properties
CAS No. |
109438-05-3 |
|---|---|
Molecular Formula |
C14H32I2N4 |
Molecular Weight |
510.24 g/mol |
IUPAC Name |
4-[2-(4,4-dimethylpiperazin-4-ium-1-yl)ethyl]-1,1-dimethylpiperazin-1-ium;diiodide |
InChI |
InChI=1S/C14H32N4.2HI/c1-17(2)11-7-15(8-12-17)5-6-16-9-13-18(3,4)14-10-16;;/h5-14H2,1-4H3;2*1H/q+2;;/p-2 |
InChI Key |
KLSPPSSCVKCYSY-UHFFFAOYSA-L |
Canonical SMILES |
C[N+]1(CCN(CC1)CCN2CC[N+](CC2)(C)C)C.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


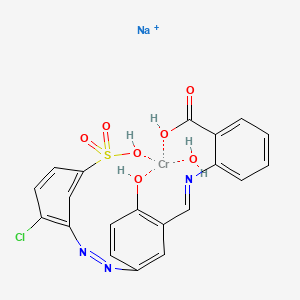
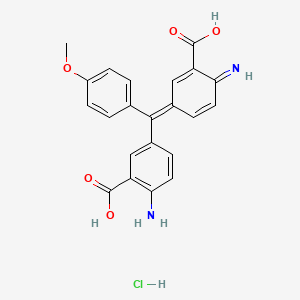

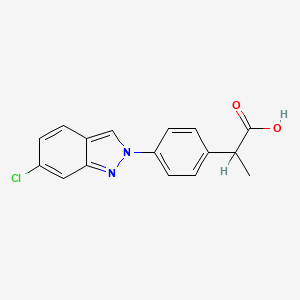
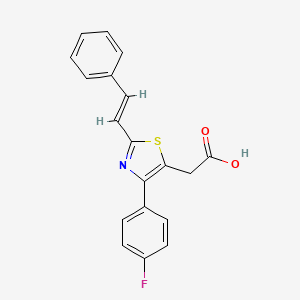
![2-[[4-[3-(4,5-Dichloro-2-methylphenyl)-4,5-dihydro-1h-pyrazol-1-yl]phenyl]sulphonyl]ethanol](/img/structure/B12717485.png)


![1-(4-nitrophenyl)-N-[2-(3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl)ethyl]methanimine](/img/structure/B12717503.png)

